N-(1-(cyclopentanecarbonyl)indolin-5-yl)propionamide
Description
Properties
IUPAC Name |
N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-5-yl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-2-16(20)18-14-7-8-15-13(11-14)9-10-19(15)17(21)12-5-3-4-6-12/h7-8,11-12H,2-6,9-10H2,1H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISPYWDFEHLHCNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC2=C(C=C1)N(CC2)C(=O)C3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(cyclopentanecarbonyl)indolin-5-yl)propionamide typically involves the reaction of indole derivatives with cyclopentanecarbonyl chloride and propionamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to ensure consistent quality and yield. The purification process may involve additional steps such as recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-(cyclopentanecarbonyl)indolin-5-yl)propionamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in medicinal chemistry, particularly for its anti-inflammatory and anticancer properties. It has been studied as an inhibitor of pro-inflammatory cytokines such as TNF-α and IL-1β, which are implicated in various diseases including rheumatoid arthritis and cancer .
Case Study: Cancer Treatment
- Mechanism : The compound interacts with specific molecular targets to inhibit cell proliferation and induce apoptosis in cancer cells.
- Findings : In vitro studies demonstrated that N-(1-(cyclopentanecarbonyl)indolin-5-yl)propionamide effectively reduced tumor growth in models of melanoma and breast cancer .
Research indicates that this compound exhibits various biological activities beyond anticancer effects. It has been investigated for:
- Antiviral properties : Potential effectiveness against viruses such as HIV.
- Neuroprotective effects : Its ability to modulate neurotransmitter levels suggests a role in treating neurodegenerative diseases .
Chemical Synthesis
In synthetic chemistry, this compound serves as a valuable building block for creating more complex molecules. It can undergo:
- Oxidation : Leading to carboxylic acids or ketones.
- Reduction : Resulting in alcohols or amines.
- Substitution reactions : Producing various substituted indole derivatives.
Mechanism of Action
The mechanism of action of N-(1-(cyclopentanecarbonyl)indolin-5-yl)propionamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound belongs to a class of indoline/indole derivatives functionalized with acyl or carboxamide groups. Below is a detailed comparison with structurally related molecules:
Table 1: Key Structural and Functional Differences
*Estimated based on formula C₁₇H₂₂N₂O₂.
†Bioactivity inferred from structural analogs (e.g., lipid modulation , enzyme binding ).
Key Observations:
Core Flexibility vs. Rigidity : Unlike indole derivatives (e.g., compounds in ), the indoline core in the target compound is partially saturated, which may reduce metabolic oxidation and improve stability.
The propionamide at the 5-position contrasts with the methoxy () or carboxylic acid () groups, likely enhancing solubility compared to the hydrophobic methoxy derivatives.
Pharmacological Potential: While the 5-methoxyindole-2-carboxamides in showed lipid-lowering effects, the target compound’s cyclopentanecarbonyl group may confer selectivity for unexplored targets, such as cyclin-dependent kinases or G-protein-coupled receptors, as seen in related indoline derivatives .
Biological Activity
N-(1-(cyclopentanecarbonyl)indolin-5-yl)propionamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features an indoline structure, which is known for its diverse biological activities. The cyclopentanecarbonyl and propionamide groups contribute to its pharmacological properties. Understanding the structure-activity relationship (SAR) is crucial for elucidating its biological effects.
-
Inhibition of Enzymatic Activities :
- Compounds similar to this compound have been shown to inhibit various enzymes, including phosphodiesterases (PDEs). PDE inhibitors are significant in treating inflammatory and autoimmune diseases due to their role in modulating cyclic nucleotide levels, particularly cAMP, which affects inflammatory mediator release .
- Interference with Cytokine Production :
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Targeting Specific Pathways :
- The indoline scaffold has been associated with the inhibition of lysine-specific demethylase 1 (LSD1), an enzyme implicated in various cancers. Inhibitors of LSD1 have shown promise in inducing differentiation in acute myeloid leukemia (AML) cell lines, suggesting a potential application for compounds like this compound .
Anticancer Activity
Recent studies have investigated the anticancer potential of indoline derivatives. For instance, a compound structurally related to this compound demonstrated selective antiproliferative activity against MV-4-11 cell lines with an IC50 value of 24.43 nM. This indicates a strong potential for further development as an anticancer agent .
Anti-inflammatory Effects
The ability to inhibit PDEs suggests that this compound may reduce inflammation effectively. In vitro studies have shown that PDE inhibitors can lead to decreased levels of inflammatory cytokines and improved outcomes in models of asthma and rheumatoid arthritis .
Case Studies
- Case Study on Cancer Treatment :
- Case Study on Inflammatory Diseases :
Data Summary
Q & A
What are the critical parameters for optimizing the synthesis of N-(1-(cyclopentanecarbonyl)indolin-5-yl)propionamide in multi-step organic reactions?
Answer:
Synthesis optimization requires careful control of reaction conditions. Key parameters include:
- Solvent selection : Polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) enhance nucleophilic substitution efficiency, as seen in structurally similar indoline derivatives .
- Catalyst choice : Transition-metal catalysts (e.g., Pd for cross-coupling) improve yield in cyclopentane ring functionalization .
- Temperature gradients : Stepwise heating (e.g., 60°C → 120°C) minimizes side reactions during amide bond formation .
- Purification methods : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization ensures high purity (>95%) .
What advanced spectroscopic and chromatographic techniques are recommended for characterizing this compound’s purity and structural integrity?
Answer:
- 1H/13C NMR : Assign peaks for the indoline NH (~δ 8.5 ppm), cyclopentanecarbonyl carbonyl (δ ~170 ppm), and propionamide protons (δ 1.2–2.4 ppm) to confirm regiochemistry .
- HPLC-MS : Use a C18 column (mobile phase: acetonitrile/0.1% formic acid) to quantify purity and detect degradation products (e.g., hydrolyzed amide bonds) .
- FT-IR : Validate carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and secondary amide bands (N–H bend at ~1550 cm⁻¹) .
How can structure-activity relationship (SAR) studies be designed to evaluate the biological efficacy of this compound?
Answer:
- Core modifications : Synthesize analogs with substituents on the indoline ring (e.g., halogenation at position 6) to assess impact on target binding .
- Functional group swaps : Replace the cyclopentanecarbonyl moiety with cyclohexane or aromatic groups to probe steric/electronic effects .
- In vitro assays : Use enzyme inhibition assays (e.g., kinase or protease panels) to correlate structural changes with IC50 values .
What mechanistic approaches are suitable for elucidating the compound’s interaction with biological targets?
Answer:
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to receptors (e.g., opioid or serotonin receptors) .
- X-ray crystallography : Resolve co-crystal structures with target proteins to identify key hydrogen bonds or hydrophobic interactions .
- Molecular docking : Perform in silico simulations (e.g., AutoDock Vina) using homology models of suspected targets .
How should researchers resolve contradictions in reported biological activity data for this compound?
Answer:
- Standardize assay conditions : Ensure consistent cell lines (e.g., HEK293 vs. CHO), buffer pH, and incubation times across studies .
- Validate target specificity : Use siRNA knockdown or CRISPR-edited cell lines to confirm on-target effects .
- Meta-analysis : Compare dose-response curves and statistical methods (e.g., Hill slopes) to identify outliers .
What methodologies are recommended for assessing the compound’s stability under physiological conditions?
Answer:
- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions at 37°C, followed by HPLC analysis .
- Plasma stability assays : Incubate with human plasma (37°C, 24h) and quantify intact compound via LC-MS/MS .
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures to guide storage conditions (e.g., desiccated, −20°C) .
How can in vivo pharmacokinetic (PK) studies be designed to evaluate bioavailability and metabolite profiling?
Answer:
- Rodent models : Administer intravenously (IV) and orally (PO) in Sprague-Dawley rats (dose: 10 mg/kg) to calculate F% (oral bioavailability) .
- Tissue distribution : Use radiolabeled compound (e.g., 14C) to track accumulation in organs via scintillation counting .
- Metabolite ID : Perform UPLC-QTOF-MS on plasma samples to identify phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
What computational tools are effective for predicting this compound’s ADMET properties?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
